Methyl (4-fluoro-3-(trifluoromethyl)phenyl)glycinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (4-fluoro-3-(trifluoromethyl)phenyl)glycinate is an organic compound that belongs to the class of trifluoromethylbenzenes These compounds are characterized by the presence of a benzene ring substituted with one or more trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (4-fluoro-3-(trifluoromethyl)phenyl)glycinate typically involves the reaction of 4-fluoro-3-(trifluoromethyl)benzoyl chloride with glycine methyl ester in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
4-fluoro-3-(trifluoromethyl)benzoyl chloride+glycine methyl ester→Methyl (4-fluoro-3-(trifluoromethyl)phenyl)glycinate
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl (4-fluoro-3-(trifluoromethyl)phenyl)glycinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine or trifluoromethyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl (4-fluoro-3-(trifluoromethyl)phenyl)glycinate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl (4-fluoro-3-(trifluoromethyl)phenyl)glycinate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(trifluoromethyl)phenol: A compound with similar trifluoromethyl substitution but different functional groups.
4-Methyl-3-(trifluoromethyl)phenol: Another trifluoromethyl-substituted compound with a methyl group instead of a glycine ester.
[3-Fluoro-4-(trifluoromethyl)phenyl]methanol: A related compound with a hydroxyl group instead of a glycine ester.
Uniqueness
Methyl (4-fluoro-3-(trifluoromethyl)phenyl)glycinate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its glycine ester moiety differentiates it from other trifluoromethyl-substituted compounds, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C10H9F4NO2 |
---|---|
Molecular Weight |
251.18 g/mol |
IUPAC Name |
methyl 2-[4-fluoro-3-(trifluoromethyl)anilino]acetate |
InChI |
InChI=1S/C10H9F4NO2/c1-17-9(16)5-15-6-2-3-8(11)7(4-6)10(12,13)14/h2-4,15H,5H2,1H3 |
InChI Key |
KUFGCNFXQFRWEL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC1=CC(=C(C=C1)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.